Benzeneheptanamide, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneheptanamide, N,N-diethyl- is a chemical compound that belongs to the class of amides. It is characterized by the presence of a benzene ring attached to a heptanamide chain, with two ethyl groups attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneheptanamide, N,N-diethyl- can be achieved through several methods. One common approach involves the reaction of benzeneheptanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of Benzeneheptanamide, N,N-diethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is then purified through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzeneheptanamide, N,N-diethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides and derivatives.
Scientific Research Applications
Benzeneheptanamide, N,N-diethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneheptanamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cholinesterases, which play a role in neurotransmission. This inhibition can lead to various physiological effects, including altered nerve signal transmission and muscle function .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with similar structural features but different applications.
N,N-Diethylbenzamide: Another amide compound with similar chemical properties but distinct uses.
Uniqueness
Benzeneheptanamide, N,N-diethyl- is unique due to its specific structural configuration and the presence of the heptanamide chain. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
831170-65-1 |
---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N,N-diethyl-7-phenylheptanamide |
InChI |
InChI=1S/C17H27NO/c1-3-18(4-2)17(19)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,3-6,8,11-12,15H2,1-2H3 |
InChI Key |
UNXWYOISVHNHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.